molecular formula C8H6Cl3N3 B11864216 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride

5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride

Cat. No.: B11864216
M. Wt: 250.5 g/mol
InChI Key: OPCBEJAYRPWIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride is a chemical compound with the molecular formula C8H5Cl2N3·HCl. It is a derivative of 1,8-naphthyridine, a heterocyclic compound containing two nitrogen atoms in a fused ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride typically involves the chlorination of 1,8-naphthyridine derivatives. One common method includes the reaction of 1,8-naphthyridine with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amine derivatives, while oxidation may produce naphthyridine oxides .

Scientific Research Applications

5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Materials Science: The compound is used in the synthesis of advanced materials, such as light-emitting diodes and molecular sensors.

    Biological Research: It serves as a tool for studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H6Cl3N3

Molecular Weight

250.5 g/mol

IUPAC Name

5,7-dichloro-1,8-naphthyridin-2-amine;hydrochloride

InChI

InChI=1S/C8H5Cl2N3.ClH/c9-5-3-6(10)12-8-4(5)1-2-7(11)13-8;/h1-3H,(H2,11,12,13);1H

InChI Key

OPCBEJAYRPWIKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=N2)Cl)Cl)N.Cl

Origin of Product

United States

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